7-Chlorohepta-1,2-diene
Description
Structure
3D Structure
Properties
CAS No. |
65041-86-3 |
|---|---|
Molecular Formula |
C7H11Cl |
Molecular Weight |
130.61 g/mol |
InChI |
InChI=1S/C7H11Cl/c1-2-3-4-5-6-7-8/h3H,1,4-7H2 |
InChI Key |
TXFSOWUNGDOGKN-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CCCCCCl |
Origin of Product |
United States |
Theoretical and Computational Studies of Chloroallene Systems
Electronic Structure and Bonding Analysis of 7-Chlorohepta-1,2-diene
The electronic structure of an allene (B1206475) is one of its most defining features. The central carbon of the C=C=C unit is sp-hybridized, forming two sigma (σ) bonds with the adjacent sp²-hybridized terminal carbons. chemtube3d.com The remaining two p-orbitals on the central carbon are orthogonal (at 90° to each other) and overlap with the p-orbitals of the terminal carbons to form two perpendicular pi (π) bonds. chemtube3d.commasterorganicchemistry.com This arrangement forces the substituents on the terminal carbons to lie in perpendicular planes, which is the basis for axial chirality in appropriately substituted allenes. masterorganicchemistry.com
In this compound, the presence of the chloroalkyl chain introduces electronic effects that modulate the properties of the allene core. The chlorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect (-I) through the saturated carbon chain. This effect can influence the electron density across the molecule, potentially affecting the reactivity of the allenic double bonds.
Computational methods like DFT are used to calculate and visualize key electronic properties. rsc.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal the most likely sites for nucleophilic and electrophilic attack. For a typical allene, the HOMO is one of the π-bonds, indicating its susceptibility to electrophilic attack. The introduction of substituents can alter the energy and localization of these frontier orbitals. nih.gov
| Property | Calculated Value | Significance |
|---|---|---|
| C=C Bond Length | ~1.31 Å | Shorter and stronger than a typical C=C double bond (~1.34 Å). |
| C-H Bond Length | ~1.09 Å | Typical for sp² C-H bonds. |
| H-C-H Bond Angle | ~118° | Close to the ideal 120° for sp² hybridization. |
| C=C=C Bond Angle | ~180° | Indicates a linear arrangement of the three carbon atoms. |
| HOMO Energy | -10.2 eV | Relates to the ionization potential and reactivity towards electrophiles. |
| LUMO Energy | +2.5 eV | Relates to the electron affinity and reactivity towards nucleophiles. |
Note: The values in Table 1 are representative for the parent allene molecule and are used for illustrative purposes. The actual values for this compound would be influenced by the chloroalkyl substituent.
Conformational Analysis and Rotational Barriers in Chloroallenes
Conformational analysis of this compound focuses on the rotation around the single bonds within the chloroalkyl chain. While the allenic core is rigid, the C3-C4, C4-C5, C5-C6, and C6-C7 bonds are rotatable. The different spatial arrangements resulting from these rotations are called conformers or rotamers, and they exist in equilibrium. researchgate.net The stability of these conformers is dictated by a combination of steric hindrance and electronic interactions.
The energy required to rotate around a single bond is known as the rotational barrier. Computational chemistry can map the potential energy surface as a function of a dihedral angle to determine these barriers. youtube.com For the saturated chain in this compound, the principles are similar to those in simple haloalkanes like 1,2-dichloroethane (B1671644). acs.org
In 1,2-dichloroethane, there are two key staggered conformers: anti, where the two chlorine atoms are 180° apart, and gauche, where they are 60° apart. The anti conformer is generally more stable due to minimized steric repulsion and dipole-dipole repulsion between the chlorine atoms. youtube.com The eclipsed conformations, where substituents on adjacent carbons are aligned, represent energy maxima on the potential energy profile and correspond to the rotational barriers. youtube.com
| Parameter | Energy (kcal/mol) | Description |
|---|---|---|
| Gauche-Anti Energy Difference | ~1.2 | The anti conformer is more stable than the gauche conformer. |
| Staggered to Eclipsed Barrier (C-C Rotation) | ~5.2 | Energy required to rotate from a staggered to a fully eclipsed conformation where chlorines eclipse each other. youtube.com |
| Gauche to Gauche Barrier | ~3.2 | Energy required to interconvert between gauche forms, passing through an eclipsed state. |
Note: These data for 1,2-dichloroethane illustrate the principles of conformational analysis. The specific barriers in the longer alkyl chain of this compound would be more complex due to additional rotational degrees of freedom.
Quantum Chemical Investigations of Reaction Mechanisms Involving Chloroallenes
Quantum chemical calculations are indispensable for elucidating the detailed step-by-step pathways of chemical reactions. nih.gov By mapping the potential energy surface, researchers can identify reactants, products, and all the transient structures that connect them. pennylane.ai
A transition state (TS) is an energy maximum along the reaction coordinate, representing the highest energy barrier that must be overcome for a reaction to proceed. arxiv.org Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, meaning it is an energy minimum in all directions except for the one corresponding to the reaction coordinate. arxiv.org
For reactions involving chloroallenes, such as nucleophilic substitution or electrophilic addition, DFT calculations can optimize the geometry of the transition state. rsc.org For instance, in the reaction of a chlorine atom with the parent allene, highly correlated ab initio calculations have been used to compute the structures of multiple transition states governing the reaction mechanism. nist.gov These calculations reveal that the addition of a chlorine atom to either the central or terminal carbons of the allene is a barrierless process, while hydrogen abstraction involves a transition state with a significant energy barrier. researchgate.net
Reaction intermediates are species that are formed in one step of a reaction and consumed in a subsequent step. They correspond to local energy minima on the potential energy surface. Computational studies can predict the structure, stability, and electronic properties of these transient species, which may be too short-lived to observe experimentally.
In the gas-phase reaction of a chlorine atom with allene, computational studies have shown that the initial adducts, the 2-chloroallyl and 3-chloro-1-propen-2-yl radicals, are key intermediates. nist.gov The calculations further show that these intermediates can isomerize, and the 2-chloroallyl radical is the more stable and dominant product. researchgate.netnist.gov
Solvents can dramatically influence reaction rates and mechanisms. chemrxiv.org Computational models can account for these effects using either implicit or explicit solvent models. Implicit (or continuum) models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models involve including individual solvent molecules in the calculation. researchgate.net
For reactions involving charged species or significant charge separation in the transition state, such as SN2 reactions, solvent effects are particularly pronounced. Polar protic solvents (e.g., water, methanol) can stabilize both the nucleophile and the leaving group through hydrogen bonding, which can slow down an SN2 reaction by over-stabilizing the reactant nucleophile. quora.com Conversely, polar aprotic solvents (e.g., DMSO, acetonitrile) can solvate the accompanying cation but not the anionic nucleophile, leaving it "bare" and highly reactive, thus accelerating the SN2 reaction. quora.com
For a hypothetical SN2 reaction at the C7 position of this compound, computational studies on simpler systems predict that the reaction barrier would be significantly higher in a polar protic solvent like water compared to the gas phase or a nonpolar solvent. nih.gov This is because the localized charge on the reactant nucleophile is better solvated (and stabilized) than the more diffuse charge in the transition state. nih.gov
| Solvent Type | Example | Effect on Nucleophile | Effect on SN2 Rate |
|---|---|---|---|
| Polar Protic | Water, Ethanol | Strongly solvated (H-bonding), less reactive. | Decreased. quora.com |
| Polar Aprotic | DMSO, Acetonitrile | Poorly solvated, highly reactive. | Increased. quora.com |
| Nonpolar | Hexane, Toluene | Very poorly solvated. | Generally slow due to poor solubility of ionic reactants. |
Computational Predictions of Chiral Allene Stability and Reactivity
Allenes substituted with two different groups on each terminal carbon, of the form A(B)C=C=C(D)E where A≠B and D≠E, lack a plane of symmetry and are chiral. masterorganicchemistry.com This is known as axial chirality. Computational chemistry is a powerful tool for predicting the stability and reactivity of these chiral molecules. rsc.org
DFT calculations can be used to determine the relative energies of the two enantiomers of a chiral allene. In the absence of a chiral environment, enantiomers have identical energies. However, calculations can model their interactions with other chiral molecules, such as a chiral catalyst, to predict which enantiomer will react faster. This is crucial in asymmetric synthesis. nih.gov
Furthermore, computational models can rationalize and predict the outcome of stereoselective reactions. For instance, in metal-catalyzed reactions involving allenes, DFT can be used to investigate the different possible reaction pathways and determine which one is energetically favored, thus predicting the stereochemistry of the product. rsc.orgacs.org Studies on palladium-catalyzed reactions of allenes have used DFT to elucidate the mechanism and identify the rate-limiting and stereo-determining steps, providing insights that are critical for designing more efficient and selective catalysts. chemrxiv.org The calculations can also help understand phenomena like racemization, where a chiral allene might lose its stereochemical integrity under certain reaction conditions. nih.gov
Advanced Synthetic Methodologies for 7 Chlorohepta 1,2 Diene and Derivatives
Strategies for Carbon-Halogen Bond Formation in Allenes
The introduction of a chlorine atom into an allene (B1206475) structure can be achieved through various synthetic strategies. The most common approaches involve the manipulation of propargylic precursors, which can undergo substitution or rearrangement reactions to yield the desired chloroallene.
A prevalent method for the synthesis of chloroallenes is the SN2' reaction of propargylic alcohols and their derivatives. In this approach, a propargylic precursor is treated with a chloride source, leading to a nucleophilic attack on the triple bond with concomitant rearrangement to form the allene and the new carbon-chlorine bond.
Propargylic alcohols are versatile starting materials for this transformation. The hydroxyl group can be converted into a better leaving group, such as a sulfonate ester (e.g., mesylate or tosylate), to facilitate the nucleophilic substitution. The choice of the chlorinating agent and reaction conditions is crucial to favor the SN2' pathway over the direct SN2 displacement, which would lead to the isomeric propargylic chloride. For instance, the reaction of a propargylic alcohol with thionyl chloride can lead to the formation of chloroallenes.
The stereochemistry of the starting propargylic alcohol can influence the stereochemistry of the resulting axially chiral allene. This transfer of chirality is a key feature of many modern synthetic methods.
A summary of representative halogenation reactions of propargylic precursors is presented in the table below.
| Precursor Type | Reagent | Product | Key Features |
| Propargylic Alcohol | Thionyl Chloride (SOCl₂) | Chloroallene | Direct conversion, potential for side products. |
| Propargylic Mesylate | Lithium Chloride (LiCl) | Chloroallene | Two-step process, good leaving group. |
| Propargylic Acetate | Titanium(IV) Chloride (TiCl₄) | Chloroallene | Lewis acid-mediated reaction. |
This table presents generalized reactions. Specific substrates and conditions will influence the outcome and efficiency of the reaction.
Rearrangement reactions provide another powerful avenue for the synthesis of chloroallenes. These reactions often involve the organic-chemistry.orgfao.org- or fao.orgfao.org-sigmatropic rearrangement of propargylic intermediates. For example, the reaction of propargyl alcohols with chlorinating agents can proceed through a propargyl chlorosulfite intermediate, which then undergoes a organic-chemistry.orgfao.org-sigmatropic rearrangement (the Meyer-Schuster rearrangement) to furnish an α-chloro α,β-unsaturated ketone, which is not the desired chloroallene.
However, other rearrangement pathways can lead to chloroallenes. For instance, the reaction of certain propargylic ethers or esters can be induced to undergo rearrangement in the presence of a suitable chlorine source. The specific substitution pattern on the propargylic precursor is critical in directing the reaction towards the desired chloroallene product. Acid-mediated rearrangements of alkylallenes to 1,3-dienes have been reported, and similar principles can be applied to halogenated systems, although specific examples for 7-chlorohepta-1,2-diene are not prevalent in the literature. nih.govnih.gov
Metal-Catalyzed Approaches to Chloroallene Synthesis
The use of transition metal catalysts has revolutionized the synthesis of allenes, offering high levels of selectivity and efficiency. Copper, palladium, and nickel catalysts are particularly prominent in the synthesis of chloroallenes from propargylic precursors.
Copper catalysts are widely employed for the synthesis of haloallenes from propargylic precursors. These reactions often proceed via an SN2' pathway, where a copper-halide species acts as the nucleophile. The use of copper salts, such as copper(I) chloride, in combination with a suitable ligand can facilitate the smooth conversion of propargylic alcohols, ethers, or esters into the corresponding chloroallenes.
A significant advancement in this area is the copper-catalyzed enantioselective synthesis of axially chiral chloroallenes from propargylic dichlorides using SimplePhos ligands and Grignard reagents. organic-chemistry.orgfao.org This methodology allows for the production of chiral allenes with high enantiomeric excesses from achiral starting materials. organic-chemistry.orgfao.org The reaction proceeds with exclusive regioselectivity, highlighting the power of this approach. organic-chemistry.orgfao.org Further transformations of the resulting enantioenriched chloroallenes into trisubstituted allenes or terminal alkynes with a propargylic quaternary carbon center can be achieved while maintaining a high level of enantiopurity. organic-chemistry.orgfao.org
The scope of the copper-catalyzed reaction is broad, accommodating various Grignard reagents and propargylic substrates. organic-chemistry.org For example, a versatile Cu-catalyzed propargylic substitution process using easily prepared prochiral dichloro substrates and readily available Grignard reagents provides access to a range of synthetically interesting trisubstituted chloroallenes with generally high enantioselectivity. unige.chnih.gov
The table below summarizes key findings in copper-catalyzed chloroallene synthesis.
| Copper Source | Ligand | Substrate | Nucleophile | Key Outcome | Reference |
| CuBr | SimplePhos (L5) | Propargylic dichloride | Grignard reagent | High enantioselectivity (up to 96% ee) | organic-chemistry.org |
| CuI | Chiral Ligand (L26) | Prochiral dichloro substrate | Grignard reagent | High enantioselectivity for 1,3-substitution | unige.chnih.gov |
This table highlights selected examples and is not exhaustive of all reported methodologies.
Palladium catalysis has been extensively used in the synthesis of allenes through various transformations of propargylic compounds. nih.gov While direct palladium-catalyzed chlorination of propargylic precursors to form chloroallenes is less common than copper-catalyzed methods, palladium catalysts are effective in reactions that generate allenes, which could potentially be adapted for the synthesis of halogenated derivatives.
Palladium-catalyzed reactions of propargylic compounds often involve the formation of π-propargylpalladium and allenylpalladium intermediates. nih.gov These intermediates can then react with a variety of nucleophiles. In principle, the use of a chloride source as the nucleophile could lead to the formation of chloroallenes.
For instance, palladium-catalyzed reactions of propargylic carbonates with various nucleophiles have been developed. nih.gov Adapting these conditions to use a chloride nucleophile could provide a route to chloroallenes. The development of palladium-catalyzed transformations using propargylic compounds continues to be an active area of research. nih.gov
Nickel catalysis offers a complementary approach to the synthesis of allenes from propargylic precursors. Nickel catalysts can promote the reductive cross-coupling of propargylic acetates with various partners. nih.govresearchgate.net While the direct synthesis of chloroallenes using this method has not been extensively detailed for the specific target compound, the principles of nickel-catalyzed cross-coupling suggest its potential.
For example, nickel-catalyzed reductive cross-coupling reactions between propargyl acetates and substituted vinyl chlorosilanes have been developed for the synthesis of tetrasubstituted silylallenes. nih.gov This indicates that nickel can effectively catalyze reactions at the propargylic position to form allenes. A highly efficient and simple route for the synthesis of multi-substituted allenes has also been developed via a nickel-catalyzed SN2′ substitution reaction of propargyl esters with organic aluminum reagents. rsc.org These methodologies could potentially be adapted to incorporate a chlorine atom.
Dual photoredox and nickel catalysis has also emerged as a powerful tool for the synthesis of allenes, including chloroallenes. rsc.org This approach allows for the generation of allenes under mild conditions with a broad substrate scope. rsc.org
Recent research has also demonstrated the use of nickel catalysis in the asymmetric propargylic substitution of racemic propargylic carbonates to furnish enantioenriched 1,3-disubstituted allenes. researchgate.net
Gold-Catalyzed Transformations Yielding Halogenated Allene Intermediates
Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools in organic synthesis due to their unique ability to activate alkynes, allenes, and alkenes. nih.govsemanticscholar.org Their strong π-Lewis acidity facilitates a variety of transformations involving propargylic substrates, which can lead to the formation of allene intermediates. nih.govucl.ac.uk
The general mechanism often involves the interaction of the gold catalyst with the π-system of a propargylic compound, such as a propargylic alcohol or ester, rendering it electrophilic and susceptible to nucleophilic attack. ucl.ac.uk For instance, gold(III) has been shown to effectively catalyze the direct nucleophilic substitution of propargylic alcohols with a range of nucleophiles under mild conditions. researchgate.net While direct chlorination via this pathway to form chloroallenes is a plausible extension, much of the documented research focuses on rearrangements.
A key transformation is the gold-catalyzed rearrangement of propargyl esters. This can proceed through a 1,3-acyloxy migration to generate a gold-containing allenyl ester intermediate. nih.gov Alternatively, the reaction can form a gold-carbene species, which can then undergo further reactions. nih.govrsc.org The choice of pathway and the subsequent fate of the intermediate are highly dependent on the substrate and reaction conditions. For example, cationic Au(I) complexes have been shown to mediate the coupling of enamines and terminal alkynes to produce allenes, likely proceeding through a "carbene/vinylidene cross-coupling" mechanism. nih.govresearchgate.net This highlights the versatility of gold catalysts in constructing the allene core.
The formation of halogenated allenes specifically can be envisioned through the reaction of propargylic substrates in the presence of a chloride source, where the gold catalyst activates the propargylic position for substitution or rearrangement that incorporates the halogen.
Radical-Mediated Syntheses of Chloroallenes
Radical transformations provide a powerful and versatile route for the synthesis of allenes, often under mild conditions. nih.govresearchgate.net These reactions typically involve three main steps: the generation of a radical, a cyclization or addition step, and a final step to yield the stable product. wikipedia.org The synthesis of chloroallenes via radical pathways can be achieved through several distinct approaches.
One common method is the radical 1,4-addition of a radical species to a 1,3-enyne substrate. The addition of a radical to the double bond generates a propargylic radical, which is in resonance with an allenyl radical. nih.gov Subsequent trapping of this intermediate with a chlorine atom source can yield the desired chloroallene. For example, copper-catalyzed reactions using sulfonyl chlorides can generate a sulfonyl radical that adds to an alkyne, leading to a vinyl radical intermediate. This intermediate can then undergo elimination and chlorine atom abstraction to propagate a radical chain process, ultimately forming a substituted allene. researchgate.net
Another strategy involves radical cyclization reactions. wikipedia.org Precursors containing a radical source and an alkyne moiety can be designed to undergo intramolecular cyclization. For instance, trichloroacetamides can act as radical precursors to generate an electrophilic dichloromethylcarbamoyl radical. ub.edu If this radical is generated in a molecule also containing an appropriately positioned alkyne, an intramolecular radical addition could occur, followed by trapping or rearrangement to potentially form a cyclic chloroallene derivative. The regioselectivity of radical attack on the allene moiety is a critical factor, with potential attack at the terminal or central carbon atoms depending on steric and electronic factors. illinois.edu Photoredox catalysis has also become a significant tool for initiating these radical processes under visible light. researchgate.net
Chemo- and Regioselective Synthesis of this compound
Achieving chemo- and regioselectivity is paramount in the synthesis of a specific molecule like this compound. Chemoselectivity involves differentiating between multiple reactive sites in a molecule, while regioselectivity concerns the specific location of bond formation.
For a target like this compound, a synthetic approach must selectively form the allene at the 1,2,3-positions and install the chlorine atom at the 7-position, leaving other parts of the molecule untouched.
A plausible retrosynthetic analysis could start from a precursor like hepta-1-en-6-yne. A radical-mediated approach could be highly effective here. For example, a visible-light-mediated allenylation protocol employing a propargyl sulfide as a radical trap has been shown to proceed with commendable levels of chemo- and regioselectivity. researchgate.net A similar strategy could be envisioned where a chlorine atom transfer agent is used.
Alternatively, a copper-catalyzed 1,4-carbohalogenation of a suitable 1,3-enyne precursor could provide a pathway. The regioselectivity of such additions is often controlled by the nature of the catalyst and ligands. For instance, in copper-catalyzed reactions of 1,3-enynes, the choice of ligand has been shown to direct the reaction towards either 1,4- or 1,2-addition products. nih.gov By carefully selecting the starting enyne and the catalytic system, it would be possible to direct the addition of a carbon nucleophile and a chlorine atom to the desired positions to construct the this compound backbone.
Enantioselective Synthesis of Axially Chiral Chloroallenes
Allenes lacking substitution that would create a stereocenter can still be chiral due to the axial chirality arising from the non-planar arrangement of substituents around the C=C=C axis. The enantioselective synthesis of such axially chiral chloroallenes is a significant challenge in asymmetric catalysis.
A highly successful method for this transformation is the copper-catalyzed enantioselective synthesis from propargylic dichlorides using Grignard reagents. organic-chemistry.orgacs.org This approach allows for the exclusive formation of the desired chloroallenes with high enantioselectivities (up to 96% ee). The reaction proceeds via a nucleophilic substitution pathway where the chiral catalyst differentiates between the two enantiotopic chlorine atoms of the starting material, leading to the formation of an enantioenriched product. The versatility of this method is demonstrated by its applicability to various Grignard reagents and propargylic substrates. organic-chemistry.org
Organocatalysis also provides a powerful platform for synthesizing chiral allenes. As previously mentioned, chiral phosphoric acids can catalyze the reaction of racemic propargylic alcohols to generate tetrasubstituted allenes with excellent enantiomeric excess. nih.gov Adapting such systems to incorporate a chloride nucleophile could provide a metal-free route to axially chiral chloroallenes.
Ligand Design for Asymmetric Induction
The success of asymmetric metal-catalyzed reactions hinges on the design of the chiral ligand, which creates a chiral environment around the metal center and directs the stereochemical outcome of the reaction. nih.gov
In the context of copper-catalyzed chloroallene synthesis, ligands from the SimplePhos family have proven to be highly effective. organic-chemistry.org These ligands are easily prepared and their structure can be tuned to optimize enantioselectivity. The choice of ligand is critical; optimization studies have shown that specific SimplePhos ligands provide superior results in terms of both yield and enantiomeric excess. organic-chemistry.org
Phosphine (B1218219) ligands, in general, are pivotal in asymmetric catalysis due to their strong coordination to transition metals. nih.gov For other transformations, such as the rhodium-catalyzed asymmetric addition of aryl boronic acids, novel allene-containing bisphosphines (AllenePhos) have been developed. nih.gov These ligands demonstrate that the chiral axis of the allene itself can be used to induce stereoselectivity in a catalytic reaction. The design of these ligands often involves creating a rigid scaffold that restricts the possible conformations of the reaction intermediates, thereby forcing the reaction to proceed through a specific, lower-energy pathway that leads to one enantiomer.
The table below summarizes the performance of different ligands in representative asymmetric syntheses leading to chiral allenes.
| Ligand Family | Metal Catalyst | Reaction Type | Achieved Enantiomeric Excess (ee) | Reference |
| SimplePhos | Copper (CuBr) | Substitution of Propargylic Dichlorides | Up to 96% | organic-chemistry.org |
| AllenePhos | Rhodium (Rh(I)) | Addition of Aryl Boronic Acids | High enantioselectivity | nih.gov |
| Chiral Phosphoric Acid | N/A (Organocatalyst) | Substitution of Propargylic Alcohols | Up to 97% | nih.gov |
Substrate Scope and Limitations in Asymmetric Chloroallene Synthesis
The substrate scope defines the range of starting materials that can be effectively used in a particular reaction, while the limitations describe the cases where the reaction performs poorly.
In the copper-catalyzed enantioselective synthesis of chloroallenes, the reaction demonstrates broad applicability with a variety of Grignard reagents and propargylic substrates. organic-chemistry.org Particularly high enantiocontrol is observed with secondary alkyl groups and methyl nucleophiles. This indicates that the steric and electronic properties of the incoming nucleophile play a significant role in the stereodetermining step.
However, limitations exist. The efficiency and enantioselectivity of asymmetric reactions can be sensitive to the steric bulk of the substituents on the propargylic substrate. Highly hindered substrates may react slowly or not at all, or they may lead to lower enantioselectivity due to unfavorable steric interactions in the transition state. Furthermore, certain functional groups on the substrate may be incompatible with the reaction conditions, for example, by coordinating to the metal catalyst or reacting with the Grignard reagent.
In the total synthesis of natural products like the microcladallenes, which contain a bromoallene moiety, the stereochemical outcome was found to be substrate-controlled. nih.gov This highlights a key limitation of some asymmetric methods: the inherent stereochemical biases of a complex substrate can either reinforce or override the directing effect of the chiral catalyst or reagent, making the synthesis of a specific diastereomer challenging.
Reactivity and Transformational Chemistry of 7 Chlorohepta 1,2 Diene
Cycloaddition Reactions of Chloroallene Systems
Allenes are excellent partners in cycloaddition reactions, providing access to cyclobutane (B1203170) and cyclobutene skeletons in a single step. rsc.org These reactions can be induced thermally, photochemically, or through microwave irradiation. rsc.org More recently, transition metal catalysis has emerged as a method to activate the allenic component for these transformations. rsc.org The intramolecular version of these cycloadditions is a valuable strategy for synthesizing polycyclic compounds with high regio- and stereoselectivity. rsc.org
The [2+2] cycloaddition of allenes with alkenes and alkynes is a well-studied reaction that yields four-membered rings. rsc.org
Thermal [2+2] Cycloadditions: Generally, thermal [2+2] cycloadditions of allenes require high temperatures (often exceeding 200°C) and extended reaction times. csic.es These conditions can sometimes lead to low regio- and stereoselectivity. csic.es According to the Woodward–Hoffmann rules, thermal [2+2] cycloadditions are symmetry-forbidden as a concerted process. csic.es Mechanistic studies suggest that many of these reactions proceed through a two-step, diradical intermediate mechanism. csic.es For instance, the dimerization of chloroallene in diethyl ether at 60°C over several days exemplifies this type of reaction. csic.es The reaction between 1,1-disubstituted allenes and 1,1-dichloro-2,2-difluoroethene at 160°C produces a mixture of cycloadducts, which is rationalized by the formation of stereoisomeric diradical intermediates. csic.es
Photochemical [2+2] Cycloadditions: In contrast to thermal reactions, photochemical [2+2] cycloadditions are symmetry-allowed and can proceed with suprafacial geometry. libretexts.orgpressbooks.pub Irradiation of an alkene with UV light excites an electron to a higher energy orbital, allowing for a concerted reaction pathway that is geometrically less strained than the corresponding thermal process. libretexts.orgpressbooks.pub These reactions are particularly useful for the synthesis of strained four-membered rings and can be applied to both intermolecular and intramolecular systems. libretexts.org
Mechanism and Stereochemistry: The stereochemical outcome of [2+2] cycloadditions of allenes can provide insight into the reaction mechanism. While some reactions appear to be stereochemically concordant with a concerted [π2s + π2s] process, others are better explained by a stepwise diradical mechanism. csic.es In the diradical pathway, a perpendicular 2,2'-bisallyl diradical is formed, which then undergoes rotation and ring closure to form the cyclobutane product. csic.es The stereoselectivity can be influenced by the structure of the allene (B1206475); for example, smaller cyclic allenes can direct an incoming ketene to the less sterically hindered face. csic.es
Regioselectivity: The regioselectivity of [2+2] cycloadditions is influenced by both electronic and steric factors. nih.gov In the case of unsymmetrical olefins, such as in solid-state reactions, specific head-to-tail photoproducts can be formed exclusively. rsc.org Computational studies using DFT-based reactivity indices have been employed to explain the observed regioselectivity in reactions like the Paterno–Büchi reaction, which involves the [2+2] cycloaddition of a carbonyl compound to an alkene. ias.ac.in
Table 1: Examples of [2+2] Cycloaddition Reactions of Allenes
| Allene Reactant | Alkene/Alkyne Partner | Conditions | Product(s) | Reference |
|---|---|---|---|---|
| Chloroallene | Chloroallene (dimerization) | Et2O, 60°C, 3-4 days | Dimerized cyclobutane derivatives | csic.es |
| 1,1-Dimethylallene | Dimethylfumarate | Thermal | Two cycloadducts (11.5:1 ratio) | csic.es |
| 1,3-Dimethylallene | Acrylonitrile | Thermal | Cycloadducts 45-48 | csic.es |
| Allenamides | libretexts.orgFullerene | Toluene, 110°C, 12 h | Fullerene adducts | csic.es |
[3+2] Cycloadditions
While the provided search results focus heavily on [2+2] and [4+2] cycloadditions, the general principles of cycloaddition reactions can be extended to [3+2] systems. These reactions typically involve a three-atom component (like an azide or nitrile oxide) and a two-atom component (like an alkene or alkyne) to form a five-membered ring. In the context of 7-chlorohepta-1,2-diene, the allene moiety could potentially serve as the two-atom component in a [3+2] cycloaddition.
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. libretexts.org It is a powerful tool in organic synthesis due to its high degree of stereochemical control. fiveable.me In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). fiveable.me
While allenes themselves are not dienes in the classical sense for a Diels-Alder reaction, they can act as the dienophile. The reactivity in these cases is influenced by the electronic nature of the substituents on the allene. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction. The reaction proceeds through a concerted mechanism, and the stereochemistry of the reactants is maintained in the product. fiveable.me
Higher-order cycloadditions, such as [4+3], [5+2], and [6+2], are less common than [2+2] and [4+2] reactions but provide access to larger ring systems. The principles of orbital symmetry that govern lower-order cycloadditions also apply to these reactions. For this compound, the allene could potentially participate as the two-electron component in cycloadditions such as [4+2], [5+2], or [6+2], reacting with a corresponding multi-atom π-system. The feasibility and outcome of such reactions would depend on the specific reaction partners and conditions.
Radical Additions to Chloroallene Systems
Halogen Radical Additions
The reaction of this compound with halogen radicals represents a fundamental transformation of the allene functional group. In general, the radical addition of halogens, such as chlorine or bromine, to allenes is a regioselective process. The reaction is initiated by the homolytic cleavage of the halogen molecule to generate halogen radicals. These radicals typically attack the central carbon (C2) of the allene system.
This initial addition step results in the formation of a resonance-stabilized 2-halogenated allylic radical intermediate. The stability of this intermediate is a key factor driving the regioselectivity of the addition. The reaction conditions, particularly temperature, can significantly influence the reaction pathway. For instance, at elevated temperatures, elimination reactions may compete with the addition pathway. cmu.edu While addition to the central carbon is often irreversible and thermodynamically favored, addition to one of the terminal carbons (C1 or C3) can be reversible. cmu.edu
Regiochemical and Stereochemical Control in Radical Reactions
Controlling regiochemistry and stereochemistry in radical reactions is a central theme in synthetic chemistry. For radical additions to allenes like this compound, regioselectivity is primarily dictated by the stability of the resulting radical intermediate. As noted, the predominant pathway involves the attack of the halogen radical on the central sp-hybridized carbon, which yields the more stable allylic radical.
However, the final product distribution does not always mirror the initial regioselectivity of the radical attack. cmu.edu Factors that can alter the outcome include:
Temperature : Decreasing the reaction temperature during the free-radical addition of HBr to allenes has been shown to increase the proportion of the product resulting from addition to a terminal carbon. cmu.edu
Concentration : A lower concentration of the halogenating agent can also favor terminal addition. cmu.edu
Reactant Ratio : A higher ratio of the allene to the halogenating agent tends to favor the formation of the central addition product. cmu.edu
These observations suggest a delicate balance between kinetic and thermodynamic control. While initial attack may occur at different positions, subsequent rearrangements or the reversibility of terminal addition can lead to the thermodynamically preferred product. Stereochemical control in such reactions is often more challenging due to the planar or rapidly inverting nature of the radical intermediates. For many years, a perceived lack of selectivity in radical reactions led to them being underutilized in stereoselective synthesis, though modern methods have begun to address this challenge. nih.gov
Transition Metal-Catalyzed Reactions of this compound
The chloroallene functionality within this compound serves as a versatile handle for a wide array of transition metal-catalyzed transformations. These reactions leverage the unique reactivity of the adjacent double bonds and the carbon-chlorine bond, enabling the construction of complex molecular frameworks. researchgate.net Metals such as palladium, rhodium, copper, and gold have been shown to effectively catalyze reactions involving allenes, leading to cross-coupling, C-H functionalization, and cyclization products. nih.govresearchgate.net
Cross-Coupling Reactions (e.g., Sonogashira, Silylation)
The carbon-chlorine bond in this compound allows it to participate as an electrophilic partner in cross-coupling reactions. The Sonogashira coupling, a powerful method for forming carbon-carbon bonds, typically involves the reaction of a vinyl or aryl halide with a terminal alkyne. wikipedia.orglibretexts.org This reaction is catalyzed by a combination of a palladium(0) complex and a copper(I) salt, such as CuI, in the presence of a mild base. wikipedia.orgjk-sci.com In this context, this compound can be coupled with various terminal alkynes to produce conjugated enyne structures, which are valuable synthetic intermediates. The reaction proceeds under mild conditions and tolerates a wide range of functional groups. wikipedia.orgjk-sci.com
Silylation reactions can also be achieved through similar cross-coupling strategies. Palladium-catalyzed reactions can couple the chloroallene with silylating agents. For example, sila-Sonogashira reactions have been developed where alkynylsilanes are cross-coupled with aryl or vinyl halides, demonstrating the utility of these protocols for installing silyl groups. gelest.com
C-H Functionalization with Chloroallenes
Transition metal-catalyzed C-H functionalization has emerged as a highly atom- and step-economical synthetic strategy. yale.edu Allenes are valuable coupling partners in these reactions due to their distinct reactivity. researchgate.net In such a transformation involving this compound, a transition metal catalyst, often a rhodium complex, would activate a C-H bond of a partner molecule. researchgate.net This is typically followed by the insertion of one of the allene's double bonds.
The reaction pathway is critically dependent on the selective formation of either a metal-π-allyl or a metal-alkenyl intermediate, which in turn dictates the final product structure. researchgate.net This methodology allows for the direct alkenylation of substrates, bypassing the need for pre-functionalized starting materials and providing efficient access to complex molecules. researchgate.net
Cycloisomerization and Annulation Reactions
The allenic system in this compound is primed for participation in intramolecular cyclization and intermolecular annulation reactions, which are powerful methods for synthesizing cyclic and polycyclic compounds.
Cycloisomerization is an atom-economical process where a molecule is rearranged to form a cyclic isomer, often catalyzed by a transition metal. wikipedia.org If the carbon chain of this compound contained another unsaturated moiety, such as an alkyne, it could undergo a metal-catalyzed cycloisomerization. Gold and platinum are particularly effective catalysts for such transformations, proceeding through the activation of the alkyne or allene by the π-acidic metal center. nih.gov
Annulation reactions involve the formation of a new ring onto a pre-existing molecular scaffold. Palladium-catalyzed annulations of allenes with partners like aryl or vinyl halides have been developed to generate fused heterocyclic products. nih.gov In these reactions, the allene can be considered a multi-carbon synthon that gets incorporated into the new ring structure. These reactions can proceed with high stereoselectivity, enabling the synthesis of complex polycyclic systems. nih.gov
Rearrangement Reactions Involving Chloroallene Intermediates (e.g., Skattebøl rearrangement)
While many reactions focus on the transformation of the chloroallene group, its formation through rearrangement reactions is also of significant chemical interest. The Skattebøl rearrangement is a classic organic reaction used to synthesize allenes from gem-dihalocyclopropanes by treatment with an organolithium reagent. chemeurope.comwikipedia.org
This reaction is not a transformation of this compound itself, but rather a key synthetic route to it or structurally similar allenes. The mechanism proceeds through the formation of a highly reactive cyclopropylidene carbene intermediate. chemeurope.com This carbene then undergoes a concerted ring-opening and rearrangement to furnish the allene product. The specific substitution pattern on the starting gem-dihalocyclopropane would determine the structure of the resulting allene. Therefore, the Skattebøl rearrangement represents a powerful method for creating the 1,2-diene functionality found in the target molecule.
Stereochemical Aspects of 7 Chlorohepta 1,2 Diene and Chloroallene Chemistry
Origin and Nature of Axial Chirality in Allene (B1206475) Systems
Allenes are a unique class of unsaturated hydrocarbons featuring two cumulative carbon-carbon double bonds that share a central, sp-hybridized carbon atom. chemistnotes.com The terminal carbons are sp²-hybridized. This bonding arrangement dictates a specific and rigid geometry: the two π-bonds and, consequently, the planes containing the substituents on the terminal carbons are orthogonal to each other. stereoelectronics.org This perpendicular arrangement is the fundamental reason for the existence of axial chirality in appropriately substituted allenes. masterorganicchemistry.comyoutube.com
Unlike central chirality, which originates from a stereogenic center (like a carbon with four different substituents), axial chirality arises from the non-planar arrangement of groups around an axis of chirality. stereoelectronics.orgmasterorganicchemistry.com For an allene of the general structure abC=C=Ccd to be chiral, it must lack a plane of symmetry. This condition is met when the substituents on each terminal carbon are different (a ≠ b and c ≠ d). stereoelectronics.orgamanote.com Even if one substituent on each end is the same (e.g., abC=C=Cab), the molecule will still be chiral as long as the two groups on each individual terminus are distinct. masterorganicchemistry.com The molecule is then not superimposable on its mirror image, and the two resulting stereoisomers are enantiomers. stereoelectronics.org
This can be visualized by considering the allene molecule as an elongated tetrahedron. york.ac.uk The rotation barrier for the interconversion of these enantiomers is substantial, allowing for the isolation of stable, optically active allenes at room temperature. chemistrysteps.com The assignment of stereochemical descriptors for axially chiral allenes, such as (R) and (S), follows the Cahn-Ingold-Prelog priority rules, with a modification that considers the spatial arrangement along the chiral axis. The molecule is viewed along the C=C=C axis, and the substituents on the front and back carbons are prioritized, with nearer groups taking precedence over farther groups of the same priority. amanote.comorganicchemistrytutor.com
Chirality Transfer in Reactions Involving 7-Chlorohepta-1,2-diene
Chirality transfer refers to a reaction in which the stereochemical information from a chiral center or axis in a reactant molecule is conveyed to a new stereocenter or axis in the product. pearson.comfrontiersin.org This process is of great interest in asymmetric synthesis as it allows for the creation of new chiral molecules without the need for an external chiral catalyst or auxiliary, instead leveraging the inherent chirality of the starting material.
A notable example is the intramolecular [2+2] cycloaddition of enantiomerically enriched allenoates and alkenes. chemistnotes.comnih.govbeilstein-journals.org In these reactions, the axial chirality of the allene moiety directs the formation of the cyclobutane (B1203170) ring, leading to a product with high diastereoselectivity and enantiomeric excess. The efficiency of this chirality transfer can sometimes be enhanced by the use of a catalyst, which may be chiral or achiral. nih.gov It has been shown that a chiral catalyst can improve the diastereoselectivity of such cycloadditions compared to an achiral one. nih.govbeilstein-journals.org
Metal-catalyzed intermolecular additions to chiral allenes also represent a pathway for chirality transfer. pearson.com However, these reactions can be complicated by potential racemization of the allene under the reaction conditions, which would diminish the enantiomeric excess of the product. pearson.com Factors such as the nature of the metal catalyst, the nucleophile, and the reaction conditions can influence the efficiency of the chirality transfer. pearson.com For instance, in gold-catalyzed additions of amines to chiral allenes, high values of enantiomeric excess have been observed in the resulting allylic amines. pearson.com
Diastereoselective Reactions of Chloroallenes
Diastereoselective reactions are those that favor the formation of one diastereomer over another. stereoelectronics.org This type of selectivity is common in reactions involving substrates that already possess a stereocenter. In the context of chloroallenes, a molecule like this compound is axially chiral. If a reaction introduces a new stereogenic center into this molecule, the two possible products will be diastereomers. The inherent axial chirality can influence the approach of reagents, leading to a preferential formation of one diastereomer.
For example, the palladium-catalyzed [3+2] cycloaddition of allenes can be used for the asymmetric synthesis of highly substituted chiral allenes with control over both point and axial chirality. upenn.edu These reactions can proceed with very good control of regio-, enantio-, and diastereoselectivity. upenn.edu
The stereochemical outcome of additions to chiral molecules is often explained by models that consider steric hindrance. In nucleophilic additions to carbonyls with a nearby chiral center, models like the Felkin-Anh and Cram-chelation models are used to predict the major diastereomer. youtube.com While these models apply to central chirality, similar principles of minimizing steric interactions between the incoming reagent and the substituents on the chiral axis of an allene would govern the diastereoselectivity of addition reactions.
The table below shows results from a diastereoselective synthesis of chiral allenes, highlighting the high levels of control that can be achieved.
| Entry | Substrate Group (R) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | Ph | 90 | >20:1 | 95 |
| 2 | 4-MeC₆H₄ | 88 | >20:1 | 96 |
| 3 | 4-FC₆H₄ | 85 | >20:1 | 94 |
| 4 | 2-Naphthyl | 92 | >20:1 | 97 |
| 5 | Cyclohexyl | 75 | 15:1 | 92 |
Representative data from an asymmetric synthesis of chiral allenes via Pd-catalyzed [3+2] cycloaddition. upenn.edu
Advanced Spectroscopic and Analytical Characterization Methodologies for Chloroallenes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Chloroallenes
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of chloroallenes. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. researchgate.net
In the ¹H NMR spectrum of a chloroallene like 7-Chlorohepta-1,2-diene, distinct signals are expected for the allenic protons, the methine proton adjacent to the chlorine atom, and the various methylene (B1212753) groups of the alkyl chain.
Allenic Protons (H-1, H-2): The terminal allenic protons (=CH₂) typically appear in the range of δ 4.5-5.5 ppm. These protons often exhibit geminal coupling to each other and long-range coupling to the proton on the other end of the allene (B1206475) system.
Alkyl Chain Protons: The protons on the saturated carbon chain (H-4 to H-6) will resonate in the typical alkane region of δ 1.2-2.5 ppm. libretexts.org Protons closer to the electron-withdrawing chlorine atom and the allene group will be shifted further downfield.
Methine Proton (H-7): The proton on the carbon bearing the chlorine atom (-CHCl-) is significantly deshielded and is expected to appear further downfield, typically in the range of δ 3.5-4.5 ppm. msu.edu
The multiplicity (splitting pattern) of each signal, governed by spin-spin coupling with neighboring protons, is crucial for establishing the connectivity of the carbon skeleton.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound (Predicted values based on typical ranges for similar functional groups)
| Proton Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| H-1 (C=C=CH₂) | 4.5 - 5.5 | Doublet of triplets (dt) |
| H-3 (-CH₂) | 2.0 - 2.5 | Multiplet (m) |
| H-4, H-5 (-CH₂-) | 1.3 - 1.8 | Multiplet (m) |
| H-6 (-CH₂-) | 1.6 - 2.0 | Multiplet (m) |
| H-7 (-CHCl-) | 3.5 - 4.5 | Multiplet (m) |
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Chloroallenes exhibit highly characteristic signals for the three carbons of the allene moiety.
Central Allenic Carbon (C-2): The sp-hybridized central carbon of the allene (C=C=C) is a key diagnostic feature, appearing far downfield in a region where few other signals occur, typically between δ 200-210 ppm. libretexts.orglibretexts.org
Terminal Allenic Carbons (C-1, C-3): The two sp²-hybridized carbons of the allene resonate at a much higher field, generally in the range of δ 75-95 ppm. libretexts.org
Alkyl Chain Carbons: The sp³-hybridized carbons of the heptyl chain will appear in the δ 20-40 ppm range. The carbon directly bonded to the chlorine atom (C-7) will be shifted downfield to approximately δ 50-70 ppm due to the electronegativity of the halogen. docbrown.infoopenstax.org
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (Predicted values based on typical ranges for similar functional groups)
| Carbon Position | Predicted Chemical Shift (ppm) | Hybridization |
| C-1 (=CH₂) | 75 - 95 | sp² |
| C-2 (=C=) | 200 - 210 | sp |
| C-3 (-CH₂-) | 80 - 95 | sp² |
| C-4, C-5, C-6 (-CH₂-) | 20 - 40 | sp³ |
| C-7 (-CHCl-) | 50 - 70 | sp³ |
For complex molecules or to unambiguously confirm structural assignments, 2D NMR experiments are employed. nih.gov These techniques correlate signals from different nuclei, providing a connectivity map of the molecule. jaypeedigital.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu In this compound, COSY would show cross-peaks connecting H-3 with H-4, H-4 with H-5, H-5 with H-6, and H-6 with H-7, confirming the sequence of the alkyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. sdsu.edu It allows for the unambiguous assignment of each proton to its corresponding carbon atom (e.g., linking the proton signal at δ ~4.0 ppm to the C-7 carbon signal at δ ~60 ppm).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu While particularly useful for determining the stereochemistry of complex, rigid molecules, in a flexible molecule like this compound, it can help confirm assignments by showing proximity between protons on adjacent carbons in the chain.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis in Chloroallenes
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The most diagnostic feature in the vibrational spectrum of an allene is the asymmetric C=C=C stretching mode. aip.org This vibration typically gives rise to a sharp and strong absorption band in the IR spectrum in the region of 1950-1980 cm⁻¹. researchgate.net The corresponding Raman signal is also typically strong.
Other important vibrational modes for this compound include:
C-H Stretching: Alkenyl (=C-H) stretches from the terminal allenic carbons appear above 3000 cm⁻¹, while alkyl (C-H) stretches from the chain appear just below 3000 cm⁻¹. pressbooks.pubopenstax.org
C-Cl Stretching: The carbon-chlorine stretch gives a signal in the fingerprint region, typically between 600-800 cm⁻¹, which can be a useful diagnostic peak.
CH₂ Bending: Scissoring and rocking vibrations for the methylene groups appear in the 1450-1470 cm⁻¹ and 720-725 cm⁻¹ regions, respectively. libretexts.orglibretexts.org
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Intensity |
| C=C=C | Asymmetric Stretch | 1950 - 1980 | Strong, Sharp |
| =C-H | Stretch | 3020 - 3080 | Medium |
| C-H (alkyl) | Stretch | 2850 - 2960 | Strong |
| -CH₂- | Bending (Scissoring) | 1450 - 1470 | Medium |
| C-Cl | Stretch | 600 - 800 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Chloroallenes
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. In MS, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) is measured.
For this compound (C₇H₁₁Cl), a crucial feature is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺) and another, two mass units higher, for the molecule containing ³⁷Cl ([M+2]⁺). The relative intensity of these peaks is approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule. youtube.commiamioh.edu
The high-energy ionization process often causes the molecular ion to break apart into smaller, charged fragments. The analysis of these fragmentation patterns provides valuable structural information. Common fragmentation pathways for chloroallenes include:
Loss of a Chlorine Radical: Cleavage of the C-Cl bond results in a fragment corresponding to [M-Cl]⁺. youtube.com
Alpha-Cleavage: Fragmentation of the C-C bond adjacent to the functional group (either the allene or the chloro-substituted carbon) can lead to stable carbocations. youtube.com
Fragmentation of the Alkyl Chain: The saturated chain can fragment through various pathways, typically leading to a series of peaks separated by 14 mass units (-CH₂-).
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound (C₇H₁₁Cl)
| Fragment Ion | Description | Predicted m/z (for ³⁵Cl) |
| [C₇H₁₁Cl]⁺• | Molecular Ion (M⁺•) | 130 |
| [C₇H₁₁³⁷Cl]⁺• | Isotopic Molecular Ion ([M+2]⁺•) | 132 |
| [C₇H₁₁]⁺ | Loss of •Cl | 95 |
| [C₄H₅]⁺ | Cleavage at C3-C4 | 53 |
| [C₃H₆Cl]⁺ | Cleavage at C3-C4 | 77 |
X-ray Crystallography for Solid-State Structure Determination of Chloroallene Derivatives
X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov It provides definitive information on bond lengths, bond angles, and intermolecular interactions.
This method requires the compound to be a single, well-ordered crystal. While a simple, non-polar molecule like this compound is likely a liquid at room temperature and difficult to crystallize, the technique is highly applicable to solid, more complex chloroallene derivatives. For example, the crystal structure of a head-to-head dimer of a chloroallene has been determined, revealing detailed information about the conformation of the resulting four-membered ring and the steric interactions between substituents. researchgate.net Such studies on derivatives are crucial for understanding the fundamental structural properties of the chloroallene functional group, including the near-linear geometry of the C=C=C unit and the orthogonal arrangement of the substituents at each end.
Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)
The assessment of enantiomeric purity is a critical aspect of the characterization of chiral chloroallenes such as this compound. Chiroptical spectroscopy, which encompasses techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), provides powerful non-destructive methods for determining the absolute configuration and enantiomeric excess of chiral molecules. nih.gov These techniques rely on the differential interaction of left- and right-circularly polarized light with a chiral substance.
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. pku.edu.cn This differential absorption, denoted asΔA (A_L - A_R), is non-zero for chiral compounds that possess a chromophore in proximity to a stereogenic center. The resulting ECD spectrum is a plot of molar ellipticity [θ] or differential extinction coefficient (Δε) against wavelength. Enantiomers produce mirror-image ECD spectra, making this technique highly effective for their differentiation. nih.gov The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the molecule's absolute configuration. For chiral allenes, the π-systems of the cumulative double bonds act as chromophores, giving rise to distinct ECD signals.
Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of rotation of plane-polarized light as a function of the wavelength. acs.org An ORD spectrum plots the specific rotation [α] or molar rotation [Φ] against the wavelength. acs.org Similar to ECD, enantiomers will rotate plane-polarized light to an equal but opposite extent, resulting in mirror-image ORD curves. The phenomenon known as the Cotton effect, an anomalous change in optical rotation in the vicinity of an absorption band, is a key feature of ORD spectra and is directly related to the ECD spectrum through the Kronig-Kramers relations.
The enantiomeric purity of a sample of a chiral chloroallene can be determined by comparing the measured specific rotation or molar ellipticity at a specific wavelength with the corresponding value for the enantiomerically pure substance. For instance, the enantiomeric excess (% ee) can be calculated using the following formula:
% ee = ([α]observed / [α]max) × 100
Where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer. A similar relationship holds for molar ellipticity in ECD.
While specific experimental chiroptical data for this compound is not extensively documented in publicly available literature, the principles of ECD and ORD are broadly applicable to this class of compounds. Research on other 1,3-disubstituted allenes has demonstrated the utility of these techniques. For example, the absolute configurations of complex allene derivatives have been assigned by comparing experimental ECD spectra with those predicted by time-dependent density functional theory (TD-DFT) calculations. nih.gov
Below is an illustrative data table showing the type of information that would be obtained from chiroptical analysis of a chiral chloroallene. The values are hypothetical and serve to demonstrate the format and nature of the data.
| Technique | Parameter | Wavelength (nm) | (R)-Enantiomer | (S)-Enantiomer |
| ORD | Specific Rotation [α] | 589 (D-line) | +X° | -X° |
| ECD | Molar Ellipticity [θ] | λmax 1 | +Y deg·cm²/dmol | -Y deg·cm²/dmol |
| ECD | Molar Ellipticity [θ] | λmax 2 | -Z deg·cm²/dmol | +Z deg·cm²/dmol |
Synthetic Utility and Applications of Chloroallene Chemistry
Chloroallenes as Versatile Building Blocks in Organic Synthesis
The unique structural properties of allenes make them particularly attractive in modern organic chemistry. nih.gov Chloroallenes serve as precursors in a wide array of chemical transformations, including addition, cycloaddition, cyclization, and propargylation reactions. nih.gov The development of catalytic asymmetric methods has allowed for the synthesis of axially chiral chloroallenes with high enantioselectivity. For instance, copper-catalyzed processes have been reported for the enantioselective synthesis of chiral chloroallenes from propargylic dichlorides, highlighting their value as chiral building blocks for complex molecules. acs.org The reactivity of the allene (B1206475) core, combined with the potential for nucleophilic substitution or elimination reactions involving the chlorine atom, makes compounds like 7-Chlorohepta-1,2-diene synthetically valuable intermediates.
Construction of Carbocyclic and Heterocyclic Systems via Chloroallene Intermediates
The rigidity and reactivity of the allene framework make it an excellent starting point for the construction of various ring systems. Allenic compounds can be employed in annulation reactions to stereoselectively form five-, six-, and seven-membered carbocycles. uva.es These reactions often proceed through intermediates that take advantage of both the nucleophilic and electrophilic nature of the allene structure.
Furthermore, allenes are precursors to a variety of heterocyclic structures. For example, the iodolactonization of 2,3-allenoates yields 4-iodofuran-2(5H)-ones, demonstrating how the allene moiety can be transformed into a heterocyclic core. organic-chemistry.org While this specific reaction involves an allenoate, it illustrates the potential of the allene functional group within this compound to participate in cyclization reactions to form oxygen, nitrogen, or sulfur-containing heterocycles, which are significant scaffolds in medicinal chemistry. airo.co.inyoutube.com
Table 1: Examples of Cyclic Systems Synthesized from Allene Derivatives
| Starting Material Class | Reaction Type | Resulting Cyclic System |
|---|---|---|
| Allylsilyl aldehydes/ketones | Silylcupration / Cyclization | Methylenecylopentanols uva.es |
| Epoxyallylsilanes | Rearrangement-Cyclization | Methylenecyclohexanols uva.es |
| Epoxy-cyclopropylsilanes | Tandem Rearrangement-Cyclization | Cycloheptane rings uva.es |
Role of Chloroallenes in the Synthesis of Complex Organic Molecules
The allene functional group is present in over 150 known natural products, making the synthesis of allene-containing molecules an important area of research. chemrxiv.org The versatile reactivity of allenes provides efficient pathways to construct complex molecular architectures. nih.govresearchgate.net Chloroallenes, in particular, can serve as key intermediates in the total synthesis of these complex targets. Methodologies for the stereospecific synthesis of chiral allenes have been successfully applied to the total synthesis of several allenic natural products. nih.gov The presence of the chloroalkyl chain in this compound offers a site for further functionalization, potentially allowing for its incorporation into larger, more complex molecular frameworks.
Polymerization of Allene Derivatives and Potential for Chloroallene Polymers
While allenes are well-established as building blocks in small-molecule synthesis, their application in polymer chemistry is a more recent but rapidly developing field. nih.gov Polymers derived from allenes are of significant interest due to their unique structures, potential for post-polymerization modification, and the creation of complex molecular architectures. nih.gov The polymerization of chloroallenes like this compound could lead to novel materials with tailored properties.
Radical polymerization is a common method for producing polymers from unsaturated monomers. The process typically involves three stages: initiation, propagation, and termination. openstax.org An initiator generates a radical, which then adds across the double bond of a monomer. chim.lu This creates a new radical that propagates by adding to subsequent monomer units until the chain is terminated. openstax.org
The radical functionalization of allenes is an area of growing interest. rsc.org The radical polymerization of substituted allenes, such as phenylallene, has been reported. nih.gov These reactions demonstrate the feasibility of polymerizing the allene functional group, suggesting that this compound could potentially undergo radical polymerization to form a polymer with a unique backbone structure and pendant chloroalkyl groups.
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for polymer synthesis that is driven by the release of ring strain from cyclic monomers. chemrxiv.org Recently, this method has been extended to cyclic allenes in a process termed Ring-Opening Allene Metathesis Polymerization (ROAlMP). digitellinc.com Using standard Grubbs-type metathesis catalysts, cyclic allenes can be converted into well-defined poly(allenamer)s, which are polymers that incorporate the allene functionality into the main chain. acs.orgacs.org This method allows for precise control over the polymer structure. chemrxiv.orgresearchgate.net It is important to note that as an acyclic molecule, this compound would not be a suitable monomer for ROMP. This technique is exclusively for cyclic allene derivatives.
Coordination polymerization, which utilizes transition metal catalysts, is a highly effective method for polymerizing allene derivatives. wikipedia.org Notably, π-allylnickel catalyst systems have been shown to facilitate the living coordination polymerization of various allenes, including alkoxyallenes and phenylallene. acs.orgacs.org This "living" nature allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. acs.org The polymerization can even proceed in protic solvents like ethanol. acs.orgscilit.com Additionally, iron(II)-based catalysts have been used for the polymerization of arylallenes, producing high molecular weight polymers under mild conditions. nih.gov This body of research strongly suggests that coordination polymerization would be a viable and potentially highly controlled method for the polymerization of this compound.
Table 2: Polymerization Methods for Allene Derivatives
| Polymerization Type | Catalyst/Initiator | Monomer Type | Key Features |
|---|---|---|---|
| Radical Polymerization | Radical Initiators (e.g., Peroxides) | Substituted Acyclic Allenes | Feasible but may yield low molecular weight polymers. nih.govopenstax.org |
| ROMP / ROAlMP | Grubbs-type Ru catalysts | Cyclic Allenes | Produces well-defined poly(allenamer)s with allenes in the backbone. chemrxiv.orgacs.org |
| Coordination Polymerization | π-Allylnickel complexes | Functionalized Acyclic Allenes | Living polymerization, well-defined polymers. acs.orgacs.org |
Chloroallenes in Ligand Design for Organometallic Catalysis
The unique structural and electronic properties of allenes, particularly their inherent axial chirality, have positioned them as increasingly valuable scaffolds in the design of novel ligands for asymmetric organometallic catalysis. uea.ac.uk Chloroallenes, as a subset of this class, offer a reactive handle for further functionalization, allowing for the synthesis of a diverse array of chiral ligands. While the field remains relatively underexplored, the existing research demonstrates the significant potential of allene-based ligands in facilitating a variety of stereoselective transformations. uea.ac.uk
The incorporation of a chloroallene moiety into a ligand structure can be achieved through various synthetic strategies. These ligands are often bifunctional, containing both the chiral allene backbone and one or more donor atoms, such as phosphorus or nitrogen, capable of coordinating to a metal center. The resulting organometallic complexes can exhibit distinct catalytic activities, influenced by the steric and electronic environment imposed by the allene-based ligand.
The application of these complexes spans several key areas of organic synthesis. For instance, palladium complexes bearing allene-derived ligands have shown promise in catalytic processes like the Heck reaction and the cyclization of 1,6-enynes. uea.ac.uk Similarly, rhodium complexes with chiral allene-containing phosphine (B1218219) ligands have been successfully employed in the asymmetric addition of arylboronic acids to α-keto esters, achieving high levels of enantioselectivity. nih.gov Gold and platinum complexes with these ligands have also been synthesized, indicating the broad potential for their use across different transition metal-catalyzed reactions. uea.ac.uk
The inherent chirality of the allene unit is a crucial feature, as it can effectively transfer stereochemical information to the catalytic center, thereby inducing asymmetry in the product. The development of new synthetic methodologies to access optically active allene-containing ligands is therefore a key area of ongoing research.
To illustrate the potential of chloroallene-derived ligands in catalysis, consider a hypothetical catalytic system based on the general principles outlined in the literature. The following data represents a plausible outcome for an asymmetric reaction catalyzed by a palladium complex of a hypothetical phosphine ligand derived from a chloroallene.
Table 1: Performance of a Hypothetical Chloroallene-Derived Ligand in Asymmetric Catalysis
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Substrate A | 1.0 | Toluene | 25 | 12 | 92 | 95 |
| 2 | Substrate B | 1.0 | THF | 25 | 18 | 85 | 91 |
| 3 | Substrate C | 0.5 | Dioxane | 40 | 12 | 95 | 93 |
| 4 | Substrate A | 0.5 | Toluene | 0 | 24 | 88 | 97 |
This table is interactive. Users can sort the data by clicking on the column headers.
The coordination chemistry of allene-based ligands is also a subject of fundamental interest. Depending on the metal center and the specific ligand architecture, the allene moiety can coordinate in different modes. For example, one of the double bonds of the allene can coordinate to the transition metal, leading to the formation of bidentate or tridentate ligands. nih.gov In some cases, the presence of the metal can induce cyclization of the allene-containing ligand, resulting in the formation of novel carbene-type complexes. uea.ac.uk These different coordination modes can have a profound impact on the catalytic activity and selectivity of the resulting complexes.
The continued exploration of chloroallenes as precursors for chiral ligands holds significant promise for the development of new and more efficient asymmetric catalytic systems. The ability to fine-tune the steric and electronic properties of these ligands through synthetic modifications opens up a vast chemical space for the design of catalysts tailored for specific transformations.
Future Perspectives and Research Challenges in 7 Chlorohepta 1,2 Diene Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of chloroallenes, including 7-Chlorohepta-1,2-diene, traditionally relies on methods that can have environmental drawbacks. A significant future direction lies in the development of more sustainable and efficient synthetic protocols. While classical methods like the Crabbé-type SN2' substitution of propargylic substrates have been employed for allene (B1206475) synthesis, they often require stoichiometric amounts of organocopper reagents. nih.gov
Future research should focus on catalytic approaches that minimize waste and improve atom economy. A promising avenue is the use of heterogeneous catalysts, which can be easily recovered and reused. For instance, the development of cellulose-supported nanocopper catalysts for the synthesis of chiral allenes represents a step towards more sustainable methodologies. nih.govresearchgate.net Applying such a system to the synthesis of this compound from a suitable propargylic precursor could offer a greener alternative to existing methods.
Furthermore, visible-light-promoted syntheses are emerging as powerful tools in green chemistry. rsc.org Exploring photocatalytic routes to this compound, potentially from readily available starting materials like homopropargylic alcohols or alkynyl diazo compounds, would be a significant advancement. rsc.org
Table 1: Comparison of Potential Synthetic Routes to this compound
| Synthetic Route | Potential Advantages | Research Challenges |
| Heterogeneous Copper Catalysis | Recyclable catalyst, high enantiospecificity. nih.govresearchgate.net | Catalyst deactivation, substrate scope limitations. |
| Visible-Light Photocatalysis | Mild reaction conditions, use of renewable energy. rsc.org | Development of suitable photocatalysts, control of regioselectivity. |
| Organocatalysis | Metal-free, environmentally benign. | Catalyst loading, enantioselectivity for specific substrates. |
Exploration of Undiscovered Reactivity Modes
The reactivity of this compound is expected to be rich and varied due to the presence of the allene and the chloroalkyl functionalities. The allene moiety can participate in a range of transformations including cycloadditions, nucleophilic additions, and transition-metal-catalyzed reactions. The chlorine atom can act as a leaving group in substitution reactions or participate in radical processes.
A key research challenge is to selectively activate different parts of the molecule to achieve controlled and predictable outcomes. For instance, the development of catalytic systems that can differentiate between the proximal and distal double bonds of the allene would allow for regioselective functionalization.
Future work should also explore the potential for cascade reactions, where a single synthetic operation leads to a significant increase in molecular complexity. Anionic cascade reactions have been used to assemble complex chloro-substituted cyclic ethers from simple starting materials. researchgate.net Investigating similar cascade processes starting from this compound could lead to the rapid synthesis of novel molecular scaffolds.
Advances in Catalytic Asymmetric Syntheses of Chloroallenes
The axial chirality of allenes makes them attractive targets in asymmetric synthesis. rsc.org Developing catalytic asymmetric methods for the synthesis of enantioenriched this compound is a major goal. While significant progress has been made in the metal-catalyzed asymmetric synthesis of chiral allenes, challenges remain in achieving high enantioselectivity for a broad range of substrates. rsc.orgdntb.gov.ua
Copper-catalyzed enantioselective synthesis of axially chiral chloroallenes from propargylic dichlorides using chiral ligands like SimplePhos has shown promise, achieving good enantioselectivities. acs.org Applying and optimizing such systems for the synthesis of this compound would be a valuable endeavor.
The development of new chiral ligands and catalytic systems is crucial for advancing this field. chiralpedia.com Organocatalysis also presents a promising metal-free alternative for the asymmetric synthesis of chiral allenes.
Table 2: Potential Catalytic Systems for the Asymmetric Synthesis of this compound
| Catalyst Type | Chiral Ligand/Catalyst | Potential Advantages | Key Research Areas |
| Transition Metal Catalysis | Copper-SimplePhos acs.org | High efficiency, good enantioselectivity. acs.org | Ligand design, substrate scope expansion. |
| Organocatalysis | Chiral amines, phosphoric acids. | Metal-free, environmentally friendly. | Catalyst development, reaction optimization. |
| Biocatalysis | Enzymes. | High stereoselectivity, mild conditions. | Enzyme screening, protein engineering. |
Computational Chemistry to Guide Experimental Design
Computational chemistry, particularly density functional theory (DFT), can be a powerful tool to understand and predict the reactivity of molecules like this compound. nih.govrsc.org DFT calculations can provide insights into the electronic structure, reaction mechanisms, and stereochemical outcomes of chemical transformations.
For example, computational studies can be used to model the transition states of potential reactions, helping to explain and predict the regioselectivity and stereoselectivity of different catalytic systems. nih.gov This information can guide the design of new experiments and the development of more efficient and selective catalysts.
Furthermore, computational tools can be used to predict the physicochemical properties and potential biological activity of this compound and its derivatives. nih.govrsc.org This can help to prioritize synthetic targets and guide the development of new functional molecules.
Integration of Chloroallene Chemistry in Flow Synthesis and Automation
Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in batch. semanticscholar.orgmit.edu Integrating the synthesis and subsequent transformations of this compound into flow systems could enable more efficient and reproducible chemical processes.
Automation and high-throughput experimentation can further accelerate the discovery and optimization of new reactions involving this compound. nih.govnih.gov Automated systems can be used to rapidly screen a large number of reaction conditions, catalysts, and substrates, leading to the rapid identification of optimal reaction parameters. researchgate.net
The combination of flow chemistry, automation, and computational modeling represents a powerful paradigm for the future of chemical synthesis. mit.edu Applying this integrated approach to the chemistry of this compound could lead to significant advances in our ability to synthesize and utilize this and other valuable chloroallenes.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing 7-chlorohepta-1,2-diene in academic research?
- Methodological Answer : Synthesis typically involves catalytic systems, such as borane-catalyzed functionalization, as demonstrated in reactions with indole and HBpin. The procedure includes refluxing in THF, purification via flash column chromatography, and characterization using NMR (126 MHz, CDCl) to confirm structural integrity . Documentation must specify reagents (purity, suppliers), reaction conditions (temperature, solvent), and chromatographic parameters (e.g., petroleum ether/diethyl ether ratios) to ensure reproducibility .
Q. How should researchers document experimental protocols for this compound synthesis to meet journal standards?
- Methodological Answer : Follow guidelines for experimental sections in journals like Beilstein Journal of Organic Chemistry:
- Detail synthetic steps, including catalyst loading (e.g., 10 mol% [H-B-9-BBN]), stoichiometry, and purification methods.
- Provide NMR spectral data (chemical shifts, multiplicity) in Supplementary Information, referencing file names and formats (e.g., PDF, .cif) .
- For known compounds, cite prior literature; for novel derivatives, include elemental analysis or HRMS data .
Q. What are the best practices for conducting a literature review on this compound’s reactivity?
- Methodological Answer : Use systematic searches in databases like SciFinder or Reaxys with keywords (e.g., “allenyl chlorides,” “C2-functionalization”). Prioritize primary sources (peer-reviewed journals) over secondary summaries. Cross-reference synthetic protocols and spectral data to identify inconsistencies or gaps, such as limited studies on enantioselective reactions .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the reactivity of this compound across different catalytic systems?
- Methodological Answer : Employ kinetic isotope effects (KIEs), deuterium labeling, and computational modeling (DFT) to probe transition states. For example, compare borane-catalyzed pathways (C2-selectivity) with transition-metal systems to identify steric/electronic influences on regioselectivity. Validate hypotheses using control experiments (e.g., radical traps) .
Q. What strategies are effective for optimizing low-yield reactions involving this compound (e.g., 46% yield in indole functionalization)?
- Methodological Answer :
- Screen solvents (e.g., DCM vs. THF) and catalysts (e.g., B(CF) vs. 9-BBN).
- Use Design of Experiments (DoE) to analyze interactions between variables (temperature, stoichiometry).
- Monitor reaction progress via in situ IR or GC-MS to identify bottlenecks (e.g., intermediate instability) .
Q. How can researchers assess the environmental and toxicological risks of this compound in laboratory settings?
- Methodological Answer : Despite limited ecotoxicological data (e.g., no LC values), adopt precautionary measures:
- Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis.
- Refer to structural analogs (e.g., 1,2-dichloroethene) for toxicity predictions, noting potential neurotoxic or carcinogenic effects .
- Dispose of waste via halogenated solvent protocols .
Q. What methodologies ensure data consistency when comparing this compound’s properties across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
